Enhanced Lipophilicity vs. 3-Chloro Regioisomer
The target compound exhibits a computed LogP (XLogP3-AA) of 2.0, compared to 1.7 for its closest regioisomer, 3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol (CAS 1867022-24-9) [1][2]. This +0.3 LogP unit difference, arising solely from the chlorine position on the thiophene ring, indicates measurably higher lipophilicity, which can translate to increased membrane permeability and potentially altered tissue distribution.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 |
| Comparator Or Baseline | 3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol: XLogP3-AA = 1.7 |
| Quantified Difference | Δ LogP = +0.3 (target compound is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
A difference of 0.3 LogP units can be significant in medicinal chemistry for optimizing blood-brain barrier penetration or nonspecific protein binding, making the target compound a distinct tool for SAR studies where increased lipophilicity is desired.
- [1] PubChem. (2026). Computed Properties for CID 131027244: 3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol (XLogP3-AA = 2.0). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties for CID 130932838: 3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol (XLogP3-AA = 1.7). National Center for Biotechnology Information. View Source
